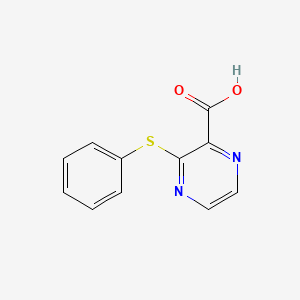

3-(Phenylsulfanyl)pyrazine-2-carboxylic acid

Description

Properties

IUPAC Name |

3-phenylsulfanylpyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c14-11(15)9-10(13-7-6-12-9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNMOOQFTYGDPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC=CN=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfanyl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine derivatives with phenylsulfanyl reagents under controlled conditions. One common method includes the nucleophilic substitution reaction where a halogenated pyrazine reacts with a thiophenol derivative in the presence of a base to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of 3-(Phenylsulfanyl)pyrazine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfanyl)pyrazine-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenated pyrazine derivatives and thiophenol derivatives are used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

3-(Phenylsulfanyl)pyrazine-2-carboxylic acid is primarily utilized as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in the development of new compounds.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the phenylsulfanyl group into sulfoxides or sulfones | Hydrogen peroxide, m-CPBA |

| Reduction | Reduces the carboxylic acid group to alcohols or aldehydes | Lithium aluminum hydride, sodium borohydride |

| Substitution | Facilitates electrophilic or nucleophilic substitution on the pyrazine ring | Halogenated pyrazine derivatives |

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that 3-(Phenylsulfanyl)pyrazine-2-carboxylic acid exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, including Mycobacterium tuberculosis. For example, one study reported that certain derivatives displayed significant antimycobacterial activity with a minimum inhibitory concentration (MIC) of 1.56 μg/mL against Mycobacterium tuberculosis H37Rv .

Medicinal Chemistry

Therapeutic Agent Exploration

The compound is under investigation for its potential as a therapeutic agent in treating various diseases. Its mechanism involves interaction with specific molecular targets, which can lead to inhibition of enzyme activity associated with diseases such as cancer and bacterial infections. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its bioactivity .

Industrial Applications

Material Development

In industry, 3-(Phenylsulfanyl)pyrazine-2-carboxylic acid is used in the development of new materials and chemical processes. Its unique properties allow for innovations in polymer chemistry and material sciences.

Case Study 1: Antimycobacterial Activity

A series of pyrazine-2-carboxylic acid derivatives were synthesized to evaluate their antimycobacterial properties. The study found that modifications to the phenylsulfanyl group significantly affected biological activity, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Synthesis of Complex Molecules

Research focused on synthesizing novel pyrazinones from acyclic precursors demonstrated that incorporating 3-(Phenylsulfanyl)pyrazine-2-carboxylic acid into synthetic pathways led to improved yields and product diversity. This showcases its utility as a versatile building block in organic synthesis .

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Structural and Functional Insights

- Position 3 Substituents : Urea (e.g., 6c , 6h ) and carbamoyl (e.g., 16 ) groups enhance bioactivity, whereas sulfanyl groups remain underexplored.

- Acid vs. Ester Derivatives : Esterification (e.g., 18a ) improves lipophilicity and bioavailability, a strategy applicable to 3-(Phenylsulfanyl)... for drug delivery optimization .

- Mechanistic Diversity: c-Raf inhibition (6h) vs. non-c-Raf pathways (6c) highlight the role of substituents in target specificity .

Biological Activity

3-(Phenylsulfanyl)pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, synthesis, and relevant case studies.

3-(Phenylsulfanyl)pyrazine-2-carboxylic acid has the molecular formula and features a phenylsulfanyl group attached to a pyrazine ring with a carboxylic acid functional group. The synthesis often involves nucleophilic substitution reactions where halogenated pyrazines react with thiophenol derivatives under controlled conditions, typically requiring an inert atmosphere and specific temperature ranges.

The biological activity of 3-(Phenylsulfanyl)pyrazine-2-carboxylic acid can be attributed to its interaction with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially inhibiting the growth of bacteria and fungi. The phenylsulfanyl group may interact with enzymes or proteins essential for microbial survival.

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways or by inducing apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-(Phenylsulfanyl)pyrazine-2-carboxylic acid:

Case Studies and Research Findings

- Antimycobacterial Activity : A study demonstrated that derivatives of pyrazine-2-carboxylic acids, including 3-(Phenylsulfanyl)pyrazine-2-carboxylic acid, showed promising antimycobacterial activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was reported at levels comparable to established antimycobacterial agents .

- Anticancer Properties : In vitro studies have shown that compounds similar to 3-(Phenylsulfanyl)pyrazine-2-carboxylic acid can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology.

- Antifungal Activity : The compound has also been evaluated for its antifungal effects, showing moderate inhibition against several fungal strains. This activity is thought to stem from its ability to disrupt cellular processes critical for fungal survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.